A Comprehensive Technical Guide to the Synthesis and Characterization of N-(3-fluorophenyl)hydrazinecarbothioamide
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(3-fluorophenyl)hydrazinecarbothioamide
Foreword: The Significance of N-(3-fluorophenyl)hydrazinecarbothioamide in Modern Drug Discovery
The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as foundational blueprints for the development of innovative therapeutic agents. Among these, thiosemicarbazide derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and potentially increase binding affinity to target proteins.[2] This guide provides an in-depth exploration of the synthesis and characterization of a promising member of this class: N-(3-fluorophenyl)hydrazinecarbothioamide. By meticulously detailing a robust synthetic protocol and comprehensive characterization methodologies, we aim to empower researchers and drug development professionals to confidently synthesize, verify, and further investigate this versatile compound and its derivatives.
Strategic Synthesis: A Reliable Pathway to N-(3-fluorophenyl)hydrazinecarbothioamide
The synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide is predicated on the nucleophilic addition of hydrazine to the electrophilic carbon of 3-fluorophenyl isothiocyanate. This reaction is a classic and efficient method for the formation of thiosemicarbazides.[3] The choice of hydrazine hydrate as the nucleophile is strategic; its high reactivity and commercial availability make it an ideal starting material for this transformation. The reaction proceeds readily, often at room temperature or with gentle heating, to afford the desired product in good yield.
Reaction Mechanism: A Step-by-Step Look
The underlying mechanism involves the lone pair of electrons on one of the nitrogen atoms of hydrazine attacking the carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable N-(3-fluorophenyl)hydrazinecarbothioamide product.
Caption: Reaction mechanism for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high purity of the final compound. All reagents should be of analytical grade and used without further purification.
Materials:
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3-Fluorophenyl isothiocyanate
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Hydrazine hydrate (64-85% solution)
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Ethanol (or Propanol)
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Deionized water
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Filtration apparatus (Büchner funnel, filter paper)
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Drying oven or desiccator
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-fluorophenyl isothiocyanate in 30 mL of ethanol. Stir the solution at room temperature.
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Nucleophilic Addition: To the stirring solution, add 10 mmol of hydrazine hydrate dropwise over a period of 10-15 minutes. A white precipitate may begin to form during the addition.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The formation of a significant amount of white precipitate should be observed.
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Isolation of the Product: Isolate the solid product by vacuum filtration using a Büchner funnel.
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Washing and Purification: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities. Subsequently, wash with a small amount of cold ethanol (10 mL) to remove any residual starting materials.
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Drying: Dry the purified product in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent until a constant weight is achieved.
Comprehensive Characterization: Confirming the Identity and Purity
A battery of analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized N-(3-fluorophenyl)hydrazinecarbothioamide.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈FN₃S[4] |
| Molecular Weight | 185.22 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(3-fluorophenyl)hydrazinecarbothioamide is expected to exhibit characteristic absorption bands.
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N-H Stretching: Look for strong to medium bands in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the amine and amide groups.[5]
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C-H Aromatic Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
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C=S Stretching: A medium to strong absorption band around 1100-1300 cm⁻¹ is indicative of the thiocarbonyl group.[6]
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C-N Stretching: Bands in the region of 1200-1400 cm⁻¹ can be attributed to C-N stretching vibrations.[6]
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C-F Stretching: A strong absorption band in the range of 1000-1400 cm⁻¹ will confirm the presence of the C-F bond.
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Aromatic C=C Bending: Characteristic bands for the substituted benzene ring are expected in the fingerprint region (600-900 cm⁻¹).
Caption: Workflow for FTIR spectroscopic analysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
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¹H NMR Spectroscopy:
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Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.5-8.0 ppm) due to the protons on the 3-fluorophenyl ring.
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N-H Protons: Several broad singlets are anticipated for the N-H protons of the hydrazine and thioamide moieties, likely in the range of δ 8.0-11.0 ppm. These peaks will be exchangeable with D₂O.
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-NH₂ Protons: A broad singlet corresponding to the terminal -NH₂ group is also expected.
-
-
¹³C NMR Spectroscopy:
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Thiocarbonyl Carbon (C=S): The most downfield signal, typically in the range of δ 180-200 ppm, is characteristic of the C=S carbon.[3]
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Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).
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Fluorine Coupling: The carbon signals of the fluorophenyl ring will exhibit coupling with the fluorine atom (JC-F), providing valuable structural information.
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3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 185, corresponding to the molecular weight of the compound.
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Isotopic Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the molecular ion peak.
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Fragmentation Pattern: Common fragmentation pathways for thiosemicarbazides involve cleavage of the N-N bond and fragmentation of the aromatic ring.
Data Summary Table
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | Aromatic protons (m, δ 6.5-8.0), NH protons (br s, δ 8.0-11.0), NH₂ protons (br s) |
| ¹³C NMR (DMSO-d₆) | C=S (δ 180-200), Aromatic carbons (δ 100-160, with C-F coupling) |
| FTIR (KBr, cm⁻¹) | N-H (3100-3400), C=S (1100-1300), C-F (1000-1400) |
| Mass Spec (EI) | [M]⁺ at m/z 185 |
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the synthesis and characterization of N-(3-fluorophenyl)hydrazinecarbothioamide. The outlined protocol is robust and relies on readily available starting materials, making it accessible for a wide range of research laboratories. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the synthesized compound.
The availability of a reliable method for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide opens up avenues for further research. This compound can serve as a key intermediate for the synthesis of a diverse library of thiosemicarbazones and heterocyclic compounds. Future work should focus on exploring the biological activities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.
References
- Głowacka, E., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529.
- Dincel, G. F., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(5), 226-234.
- Gümrükçüoğlu, N., & Bekircan, O. (2021).
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Royal Society of Chemistry. (n.d.). Supporting Information for: Thioamide N–C(S) Activation. Retrieved from [Link]
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PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-. Retrieved from [Link]
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Dincel, G. F., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]
- Salhi, S., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(carbothioamide). Molecules, 29(22), 5029.
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Rezayan, A. H., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. Retrieved from [Link]
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